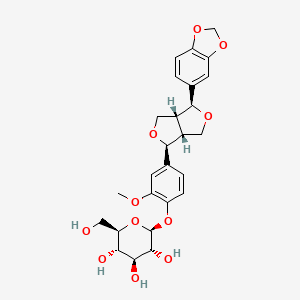
Simplexoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simplexoside is a glycoside and a lignan.
Applications De Recherche Scientifique
Antiviral Activity
Recent studies have demonstrated that simplexoside exhibits significant antiviral properties, particularly against SARS-CoV-2. In vitro assays showed that this compound has an IC50 value of approximately 0.476 μM against the main protease (Mpro) of the virus, indicating strong inhibitory activity compared to standard antiviral agents like lopinavir (IC50 = 0.225 μM) . The molecular docking studies further elucidated its binding affinity to the Mpro enzyme, suggesting that this compound could serve as a potential lead compound for developing anti-COVID-19 therapeutics.
Anti-inflammatory Properties
This compound has been isolated from various plant sources known for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit nitric oxide production, which is crucial in inflammatory responses . The structure-activity relationship studies suggest that modifications in the sugar moiety or aromatic rings can enhance its anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various animal models. Studies indicate that related compounds can mitigate oxidative stress and inflammation in neurodegenerative conditions. For instance, lignans structurally similar to this compound have shown promise in improving cognitive functions and reducing anxiety-like behaviors in stressed mice . These findings suggest that this compound may play a role in managing neuropsychiatric disorders.
Gastroprotective Effects
Research has highlighted the gastroprotective effects of compounds related to this compound. In vivo studies demonstrated that these compounds could protect against gastric damage induced by chronic stress . This suggests that this compound might be beneficial in treating gastrointestinal disorders linked to stress and inflammation.
Potential in Cancer Therapy
The anti-cancer properties of this compound are also under investigation. Lignans, including those derived from plants containing this compound, have been shown to possess anti-proliferative and pro-apoptotic activities against various cancer cell lines . Understanding the mechanisms through which this compound exerts these effects could lead to novel cancer treatment strategies.
Case Studies and Data Tables
Propriétés
Numéro CAS |
74061-78-2 |
|---|---|
Formule moléculaire |
C26H30O11 |
Poids moléculaire |
518.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H30O11/c1-31-18-6-12(3-5-17(18)36-26-23(30)22(29)21(28)20(8-27)37-26)24-14-9-33-25(15(14)10-32-24)13-2-4-16-19(7-13)35-11-34-16/h2-7,14-15,20-30H,8-11H2,1H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 |
Clé InChI |
USVLFVSHBLNSOC-WMYFGKAISA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















